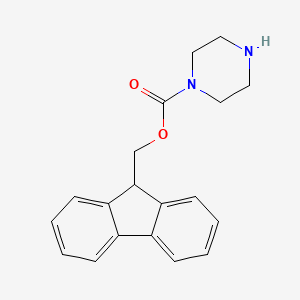

(9H-Fluoren-9-yl)methyl piperazine-1-carboxylate

Übersicht

Beschreibung

(9H-Fluoren-9-yl)methyl piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a fluorenyl group attached to a piperazine ring via a carboxylate linkage

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (9H-Fluoren-9-yl)methyl piperazine-1-carboxylate typically involves the reaction of fluorenylmethanol with piperazine in the presence of a suitable carboxylating agent. One common method involves the use of fluorenylmethanol and piperazine in a solvent such as dichloromethane, with the addition of a carboxylating agent like di-tert-butyl dicarbonate (Boc2O). The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity .

Analyse Chemischer Reaktionen

Types of Reactions

(9H-Fluoren-9-yl)methyl piperazine-1-carboxylate undergoes various chemical reactions, including:

Acylation: Reaction with acylating agents such as acyl chlorides or anhydrides forms amides.

Alkylation: The piperazine nitrogen atoms can undergo alkylation reactions with alkyl halides or alkylating agents.

N-Deprotection: The fluorenyl group can be removed using suitable reagents and conditions, such as acid-catalyzed hydrolysis or hydrogenation.

Common Reagents and Conditions

Hydrolysis: Acid or base, water, heat.

Acylation: Acyl chlorides or anhydrides, base, solvent.

Reduction: LiAlH4 or NaBH4, solvent.

Alkylation: Alkyl halides, base, solvent.

N-Deprotection: Acid, hydrogenation catalyst.

Major Products Formed

Hydrolysis: (9H-Fluoren-9-yl)methyl piperazine-1-carboxylic acid.

Acylation: (9H-Fluoren-9-yl)methyl piperazine-1-acetate.

Reduction: (9H-Fluoren-9-yl)methyl piperazine-1-carbinol.

Alkylation: Various N-alkylated piperazine derivatives.

N-Deprotection: Piperazine derivatives without the fluorenyl group.

Wissenschaftliche Forschungsanwendungen

(9H-Fluoren-9-yl)methyl piperazine-1-carboxylate has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of (9H-Fluoren-9-yl)methyl piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The fluorenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, while the piperazine ring can modulate its pharmacokinetic properties. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

(9H-Fluoren-9-yl)methyl piperidine-1-carboxylate: Similar structure but with a piperidine ring instead of a piperazine ring.

(9H-Fluoren-9-yl)methyl 4-oxopiperidine-1-carboxylate: Contains an oxopiperidine ring.

(9H-Fluoren-9-yl)methyl (S)-3-(cyanomethyl)piperazine-1-carboxylate: Contains a cyanomethyl group.

Uniqueness

(9H-Fluoren-9-yl)methyl piperazine-1-carboxylate is unique due to its combination of a fluorenyl group and a piperazine ring, which imparts distinct chemical and biological properties.

Biologische Aktivität

(9H-Fluoren-9-yl)methyl piperazine-1-carboxylate, a compound with significant structural complexity, is gaining attention in medicinal chemistry due to its potential biological activities. Characterized by a fluorenyl group linked to a piperazine moiety, this compound exhibits properties that may influence various biological pathways, making it a candidate for further pharmacological exploration.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 344.84 g/mol. The compound's structure includes:

- Fluorenyl group : A polycyclic aromatic hydrocarbon that enhances lipophilicity.

- Piperazine ring : Known for its ability to interact with neurotransmitter systems.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. The piperazine moiety is known to modulate neurotransmitter systems, particularly those involving serotonin and dopamine receptors. This interaction can lead to significant pharmacological effects, such as anxiolytic and antidepressant properties.

Interaction Studies

Research indicates that this compound can inhibit specific cytochrome P450 enzymes, which play a crucial role in drug metabolism. This inhibition may affect the pharmacokinetics of co-administered drugs, highlighting the importance of understanding its interactions within biological systems .

Biological Activity and Applications

This compound has been explored for various biological activities:

- Antidepressant Effects : Preliminary studies suggest potential anxiolytic and antidepressant properties due to its interaction with serotonin receptors.

- Cytochrome P450 Inhibition : The compound's ability to inhibit CYP enzymes positions it as a relevant subject in drug interaction studies.

- Neuropharmacology : Its structural features suggest applications in the development of therapeutic agents targeting neurological disorders.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Fluoxetine | Fluorinated phenyl group, piperazine | Antidepressant |

| Piperazine derivatives | Various substitutions on piperazine | Anxiolytic effects |

| Carbamazepine | Dibenzoazepine structure | Anticonvulsant |

The uniqueness of this compound lies in its specific combination of aromatic and aliphatic characteristics, potentially leading to distinct pharmacological properties compared to traditional piperazine derivatives.

Case Studies and Research Findings

Several studies have documented the biological activities associated with this compound:

- Study on Neurotransmitter Interaction : Research indicates that the compound exhibits binding affinity towards serotonin receptors, suggesting potential antidepressant effects.

- Cytochrome P450 Interaction Study : A study highlighted the compound's ability to inhibit CYP enzymes, which could impact drug metabolism significantly .

- Pharmacokinetic Analysis : Investigations into the pharmacokinetics revealed that the presence of the fluorenyl group enhances solubility and bioavailability compared to other compounds in its class .

Eigenschaften

IUPAC Name |

9H-fluoren-9-ylmethyl piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2/c22-19(21-11-9-20-10-12-21)23-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18,20H,9-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZBLLBMXRTZBSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.